5-Isobutylisoxazole-3-carboxylic acid
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Overview
Description
5-Isobutylisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H11NO3. It is part of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, making them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylisoxazole-3-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another method employs hydrochloric acid to mediate the cyclization of N,O-diBoc-protected β-keto hydroxamic acids .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often utilize metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods are eco-friendly and involve fewer steps, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isobutylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoxazole compounds are explored for their therapeutic potential in treating various diseases.
Industry: Isoxazoles are used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Isobutylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-Isobutylisoxazole-5-carboxylic acid
- 5-Isobutyl-3-isoxazolecarboxylic acid
Comparison: 5-Isobutylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
Properties
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDISUDXFJSLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360695 |
Source
|
Record name | 5-isobutylisoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150517-80-9 |
Source
|
Record name | 5-isobutylisoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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